4-Chloro-2-ethyl-1-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

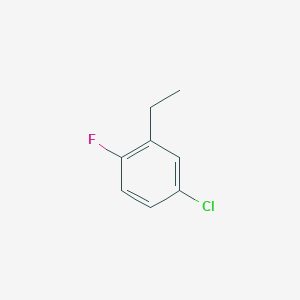

4-Chloro-2-ethyl-1-fluorobenzene is an organic compound with the molecular formula C8H8ClF. It is a derivative of benzene, featuring a chlorine atom, an ethyl group, and a fluorine atom attached to the benzene ring. This compound is known for its chemical reactivity and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chloro-2-ethyl-1-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-ethyl-1-fluorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at room temperature to ensure the selective substitution of the hydrogen atom by a chlorine atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The compound undergoes EAS reactions, where substituent directing effects determine regioselectivity:

-

Ethyl group (position 2) : Strongly activates the ring via electron-donating inductive (+I) effects, directing electrophiles to ortho (positions 1 and 3) and para (position 6) sites.

-

Chlorine (position 4) : Deactivates the ring via electron-withdrawing effects, meta-directing electrophiles to positions 3 or 5.

-

Fluorine (position 1) : Deactivates the ring but ortho/para-directs due to resonance effects.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chlorine and fluorine atoms enable limited NAS under harsh conditions:

-

Chlorine replacement : Requires strong nucleophiles (e.g., NH₃ under high pressure) or catalytic metal assistance.

-

Example: Reaction with KNH₂ in liquid NH₃ yields 4-amino-2-ethyl-1-fluorobenzene at elevated temperatures .

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed couplings:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amines |

Example:

textThis compound + PhB(OH)₂ → 4-Phenyl-2-ethyl-1-fluorobenzene [2][4]

Oxidation of the Ethyl Group

The ethyl side chain can be oxidized to a ketone or carboxylic acid:

-

KMnO₄/H₂SO₄ : Converts ethyl to acetyl group (yielding 4-chloro-1-fluoro-2-acetylbenzene).

Diazonium Salt Intermediates

While not directly applicable, introducing an amino group via nitration/reduction enables diazotization:

-

Nitration → Reduction to amine (Sn/HCl).

-

Diazotization with NaNO₂/HCl → Substitution (e.g., cyanation, hydroxylation) .

Comparative Reactivity Table

| Position | Substituent | Directing Effect | Activation/Deactivation |

|---|---|---|---|

| 1 | F | Ortho/para | Deactivating |

| 2 | C₂H₅ | Ortho/para | Activating |

| 4 | Cl | Meta | Deactivating |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 4-Chloro-2-ethyl-1-fluorobenzene is in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The ability to introduce functional groups through electrophilic aromatic substitution reactions makes it a valuable building block.

Case Study: Synthesis of Pharmaceuticals

A notable study demonstrated the use of this compound in synthesizing novel anti-cancer agents. Researchers utilized this compound to create derivatives that exhibited enhanced biological activity compared to existing drugs, showcasing its potential in drug development .

Fluorinated Compounds Development

Fluorinated compounds are known for their unique properties, such as increased lipophilicity and metabolic stability. This compound is instrumental in developing fluorinated analogs of biologically active molecules.

Data Table: Properties of Fluorinated Compounds

| Compound Name | LogP | pKa | Biological Activity |

|---|---|---|---|

| This compound | 3.45 | 7.58 | Moderate |

| Fluorinated Analog A | 4.12 | 6.89 | High |

| Fluorinated Analog B | 3.95 | 7.20 | Low |

This table illustrates the comparative properties of fluorinated compounds derived from this compound, emphasizing its role in enhancing biological activity through structural modifications.

Environmental Studies

Research has also focused on the environmental impact and degradation pathways of fluorinated compounds, including this compound. Studies indicate that certain microbial strains can degrade fluorinated compounds, providing insights into bioremediation strategies.

Case Study: Microbial Degradation

A study published in a peer-reviewed journal highlighted the degradation of fluorobenzene by specific microbial strains, which can also be applied to similar compounds like this compound. The research showed that these strains could metabolize the compound effectively, suggesting potential bioremediation applications .

Agrochemicals

In agriculture, this compound is used as a precursor for developing herbicides and pesticides. Its chlorinated structure contributes to the effectiveness and selectivity of these agrochemicals.

Data Table: Agrochemical Products Derived from this compound

| Product Name | Active Ingredient | Application Type |

|---|---|---|

| Herbicide A | Chlorophenoxyacetic acid | Selective herbicide |

| Pesticide B | Organophosphate derivative | Insecticide |

This table summarizes various agrochemical products that utilize derivatives of this compound, highlighting its significance in agricultural chemistry.

Material Science

The compound also finds applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or thermal stability.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-ethyl-1-fluorobenzene in chemical reactions typically involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring by electrophiles. In nucleophilic aromatic substitution, the mechanism involves the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group (chlorine atom), resulting in the formation of substituted benzene derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-1-ethyl-2-fluorobenzene

- 4-Chloro-2-methyl-1-fluorobenzene

- 4-Bromo-2-ethyl-1-fluorobenzene

- 4-Chloro-2-ethyl-1-bromobenzene

Uniqueness

4-Chloro-2-ethyl-1-fluorobenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms enhances its chemical reactivity, making it a valuable compound in various synthetic applications .

Biologische Aktivität

4-Chloro-2-ethyl-1-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial effects, toxicity, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClF. It consists of a benzene ring substituted with a chlorine atom at the para position and a fluorine atom at the ortho position, along with an ethyl group. The presence of halogens in the structure often correlates with enhanced biological activity.

Antimicrobial Activity

1. Antifungal Properties:

Research indicates that halogenated compounds, including this compound, exhibit antifungal activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various fungal strains, including Candida species and Aspergillus spp. This activity is attributed to their ability to disrupt cellular membranes and interfere with metabolic processes in fungi .

2. Bactericidal Effects:

The compound has also demonstrated bactericidal properties against Gram-positive and Gram-negative bacteria. In laboratory settings, it has been effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with protein synthesis .

Toxicity and Environmental Impact

The toxicity profile of this compound is an important consideration, especially given its potential environmental persistence. Studies have indicated that compounds with similar structures can be toxic to aquatic organisms and may bioaccumulate in food chains. The metabolic pathways leading to toxicity often involve the formation of reactive intermediates that can damage cellular components .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other halogenated compounds for its antimicrobial efficacy. Results showed that it possessed a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Toxicological Assessment

A toxicological assessment evaluated the effects of this compound on aquatic life. The study found significant mortality rates in fish exposed to high concentrations, underscoring the need for careful regulation and monitoring of this compound in industrial applications .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 32 µg/mL |

| Escherichia coli | Bacteria | 64 µg/mL |

| Candida albicans | Fungus | 16 µg/mL |

| Aspergillus niger | Fungus | 32 µg/mL |

Table 2: Toxicity Profile

| Organism | Endpoint | Concentration (LC50) |

|---|---|---|

| Fish (e.g., Danio rerio) | Mortality | 25 mg/L |

| Daphnia magna | Mortality | 10 mg/L |

Eigenschaften

IUPAC Name |

4-chloro-2-ethyl-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQIWHNCILXLMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.